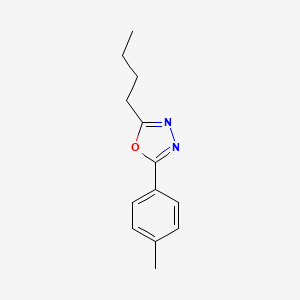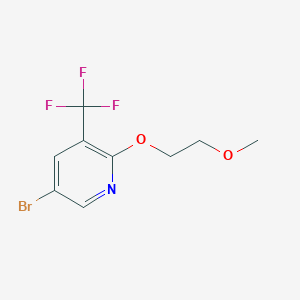
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine, also known as 5-Bromo-2-MEOP, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a brominated derivative of pyridine, a heterocyclic aromatic compound that occurs naturally in some plants and animals. 5-Bromo-2-MEOP has been used in a variety of research applications, including as a building block for synthesis of other compounds, as an intermediate in organic synthesis, and as a reagent for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Applications
The compound has been extensively studied for its spectroscopic properties using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The optimized geometric structure of this compound was determined using density functional theory (DFT), exploring different functionals. Its vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties were calculated, shedding light on its potential applications in areas where these properties are crucial. Additionally, the compound’s interaction with pBR322 plasmid DNA was monitored, and its antimicrobial activities were tested, suggesting its potential use in biochemical and pharmaceutical research (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds. For example, its regiospecific allylic bromination has been leveraged to synthesize a range of derivatives, which have been further utilized to create heterocycles, indicating its significant role in synthetic organic chemistry (Martins, 2002).
Role in Polymer Synthesis
It plays a critical role in polymer science as well, particularly in the synthesis of well-defined poly(2-alkoxypyridine-3,5-diyl) via Ni-catalyst-transfer condensation polymerization. This showcases its potential in the creation of new materials with specific properties, which can be tailored for various applications ranging from electronics to biomedical engineering (Nanashima, Yokoyama, & Yokozawa, 2012).
Contribution to Organic Synthesis Methodology
The compound is instrumental in the synthesis of a variety of organic molecules, such as novel 5-Bromopyrimidine Derivatives. This highlights its versatility and importance in medicinal chemistry and drug design, where it can serve as a building block for more complex molecules with potential therapeutic effects (Wusong, 2011).
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFYMOTNIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




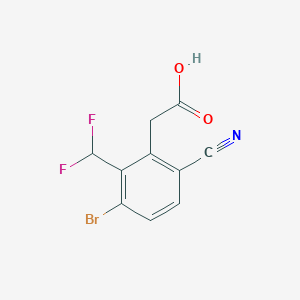


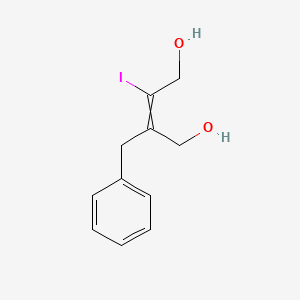

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
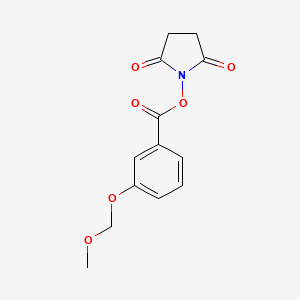
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
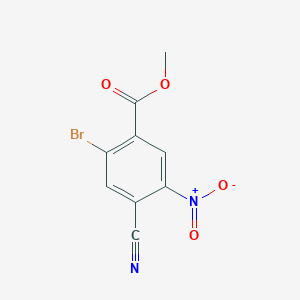
![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
